

An In-depth Technical Guide to tert-Octylamine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *5-Tert-butylnonan-5-amine*

Cat. No.: B15358095

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Initial Note on **5-Tert-butylnonan-5-amine**: A thorough search for "**5-tert-butylnonan-5-amine**" did not yield a registered CAS number or substantial technical data. This suggests that the compound is not commercially available or well-documented in scientific literature. Therefore, this guide will focus on a structurally relevant and well-characterized alternative, tert-octylamine, a bulky primary amine with significant applications in research and industry.

Introduction to tert-Octylamine

Tert-octylamine, also known as 1,1,3,3-tetramethylbutylamine, is a primary aliphatic amine with a highly branched alkyl group. This steric hindrance imparts unique chemical properties that are leveraged in various applications, particularly as a building block in the synthesis of pharmaceuticals and as a component in the production of polymers and corrosion inhibitors.^[1] This document provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, synthesis methodologies, and key applications relevant to researchers and drug development professionals.

Chemical and Physical Properties

Tert-octylamine is a clear, colorless liquid with a strong, amine-like odor.^{[1][2]} It is flammable and has limited solubility in water but is soluble in organic solvents like ethanol and ether.^[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of tert-Octylamine

Property	Value	Source(s)
CAS Number	107-45-9	[3]
Molecular Formula	C ₈ H ₁₉ N	[3]
Molecular Weight	129.24 g/mol	[3]
Appearance	Clear, colorless liquid	[1] [4]
Boiling Point	137-143 °C	[4]
Melting Point	-67 °C	[4]
Density	0.805 g/mL at 25 °C	[4]
Vapor Pressure	10 mmHg at 25 °C	[4]
Vapor Density	4.46 (vs air)	
Refractive Index	n _{20/D} 1.424	[4]
Flash Point	90 °F (32.2 °C)	
Water Solubility	Insoluble	[1]
pKa	10.74 ± 0.25 (Predicted)	[1]

Safety and Handling

Tert-octylamine is a hazardous substance and requires careful handling in a laboratory or industrial setting. It is a flammable liquid and vapor.[\[5\]](#)[\[6\]](#) It causes severe skin burns and eye damage.[\[5\]](#)[\[6\]](#)[\[7\]](#) Ingestion can be harmful or toxic.[\[5\]](#)[\[7\]](#) It is also toxic to aquatic life with long-lasting effects.[\[5\]](#)

Table 2: GHS Hazard and Precautionary Statements for tert-Octylamine

Category	Statement	Source(s)
Hazard Statements	H226: Flammable liquid and vapor.H301/H302: Toxic/Harmful if swallowed.H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage.H411: Toxic to aquatic life with long lasting effects.	[5]
Precautionary Statements	P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician.	[1][6][8]

Handling Recommendations:

- Use in a well-ventilated area.[1]

- Avoid contact with skin, eyes, and clothing.[8]
- Keep container tightly closed in a dry and well-ventilated place.[8]
- Handle with gloves, and use proper glove removal technique.[8]
- Wear tightly fitting safety goggles and a face shield.[8]
- Take measures to prevent the buildup of electrostatic charge.[8]

Experimental Protocols

Synthesis of tert-Octylamine via the Ritter Reaction and Hydrolysis

A common method for the synthesis of tert-octylamine involves a two-step process: the amidation of diisobutylene followed by hydrolysis of the resulting N-tert-octylacetamide.[9]

Step 1: Amidation of Diisobutylene This step utilizes the Ritter reaction, where an alkene reacts with a nitrile in the presence of a strong acid to form an amide after hydration.

- Reactants: Diisobutylene, acetonitrile, concentrated sulfuric acid, water, and glacial acetic acid (as a solvent).[9]
- Molar Ratio: Diisobutylene:acetonitrile:concentrated sulfuric acid:water is approximately 1.00:1.10-1.50:1.10-1.50:0.30-0.70.[9]
- Procedure:
 - In a reaction vessel, diisobutylene and acetonitrile are dissolved in glacial acetic acid.[9] [10]
 - The mixture is cooled, and concentrated sulfuric acid is added dropwise while maintaining the temperature between 20°C and 40°C.[9]
 - The reaction is stirred for 7 to 12 hours.[9]

- After the reaction is complete, unreacted reagents and the solvent are removed by vacuum distillation.[9]
- The residue is neutralized with a sodium hydroxide or sodium acetate solution, filtered, washed with water, and dried to yield N-tert-octylacetamide.[9]

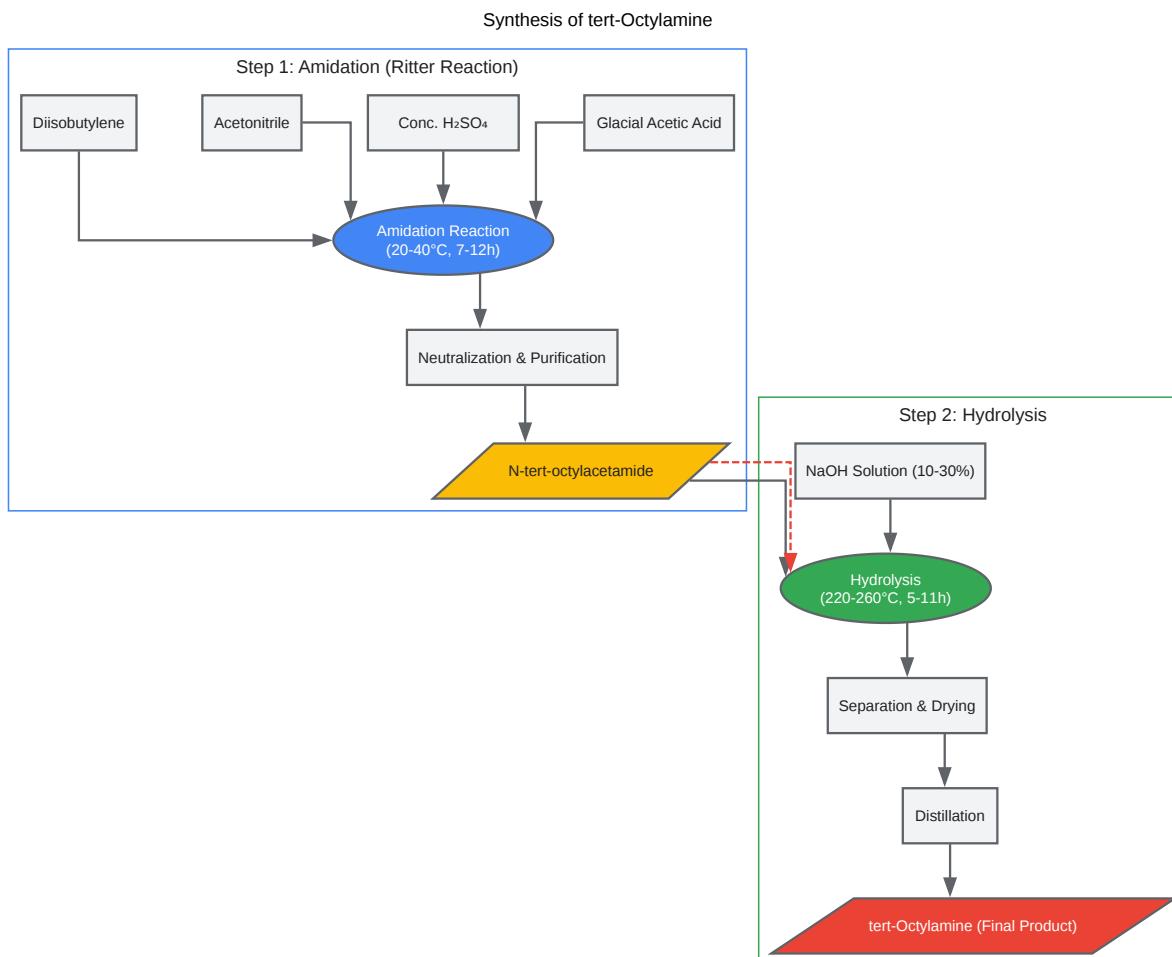
Step 2: Hydrolysis of N-tert-octylacetamide The intermediate amide is then hydrolyzed under basic conditions to yield the final product.

- Reactants: N-tert-octylacetamide and a 10-30% sodium hydroxide solution.[9]
- Molar Ratio: N-tert-octylacetamide to sodium hydroxide is approximately 1:1.5-2.5.[9]
- Procedure:
 - N-tert-octylacetamide is added to the sodium hydroxide solution.[9]
 - The mixture is heated to a temperature between 220°C and 260°C and allowed to react for 5 to 11 hours.[9]
 - After cooling, the oil layer is separated from the reaction mixture.[9]
 - The organic layer is dried with anhydrous sodium sulfate and then purified by distillation to obtain tert-octylamine.[9]

A variation of this process involves the use of an acylase for a more environmentally friendly enzymatic hydrolysis step, which proceeds under milder conditions.[10]

Mandatory Visualizations

Synthesis Workflow

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